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Introduction
Isocytosine (iC) is a pyrimidine base, an isomer of cytosine, that has garnered significant

interest in the field of synthetic biology. Its primary application lies in the formation of an

unnatural base pair (UBP) with isoguanine (iG), which expands the genetic alphabet beyond

the canonical A-T and G-C pairs.[1][2] This expansion opens up new avenues for the site-

specific incorporation of modified nucleotides, enabling the development of novel diagnostics,

therapeutics, and biomaterials with enhanced functionalities. This document provides detailed

application notes and protocols for the use of isocytosine in synthetic biology research and

development.

Core Applications of Isocytosine
The unique hydrogen bonding pattern of the isocytosine-isoguanine (iC-iG) pair, which is

distinct from the natural Watson-Crick pairs, allows for its orthogonal replication and

transcription alongside the endogenous genetic material.[2][3] This property is the foundation

for several key applications:

Expansion of the Genetic Alphabet: The iC-iG pair serves as a third, independent

informational channel within DNA and RNA. This "hachimoji" DNA, an eight-letter genetic

system, significantly increases the information storage density of nucleic acids.[4]
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Site-Specific Functionalization: By chemically modifying isocytosine or isoguanine,

researchers can introduce a wide range of functional groups, such as fluorophores, cross-

linkers, or therapeutic agents, into specific locations within a DNA or RNA molecule.[5]

Novel Aptamers and Ribozymes: The expanded genetic alphabet allows for the in vitro

selection of aptamers and ribozymes with enhanced binding affinities, specificities, and

catalytic activities that are not achievable with the four natural bases alone.

Enhanced DNA Nanostructure Stability: The incorporation of iC-iG base pairs, which have a

thermal stability comparable to G-C pairs, can increase the melting temperature (Tm) and

overall stability of self-assembling DNA nanostructures.[1]

Diagnostics and Therapeutics: The unique nature of the iC-iG pair makes it a valuable tool

for developing highly specific diagnostic probes and therapeutic oligonucleotides. For

instance, the Plexor® technology utilizes an iC-iG pair for real-time PCR-based diagnostics.

[5][6]

Quantitative Data
The performance of isocytosine-containing systems is critically dependent on factors such as

the fidelity of replication and the thermal stability of the resulting nucleic acid duplexes. The

following tables summarize key quantitative data from the literature.
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Parameter Value Notes Reference(s)

PCR Fidelity

Fidelity per cycle (iC-

iG)
~98%

This fidelity can be

influenced by the

choice of DNA

polymerase and the

presence of modified

nucleotides like 2-

thiothymidine

triphosphate.

[7]

Total mutation rate

(Ds-Pn UBP)
<1% after 30 cycles

Data for a different

hydrophobic unnatural

base pair system,

highlighting the high

fidelity achievable.

[4][7]

Retention of UBP after

40 cycles

96% (with 99.9%

fidelity/replication)

Theoretical retention

based on replication

fidelity.

[5]

Retention of UBP after

100 cycles
>97%

For the Ds-Px

unnatural base pair,

demonstrating high

stability over

extensive

amplification.

[5]

Thermal Stability

Increase in Lattice

Melting Temperature
~11°C

Observed when A-T

pairs in the sticky

ends of a DNA

nanostructure were

replaced with iC-iG

pairs.

[1]

Stability of iC-iG pair As stable as a C-G

pair

Thermodynamic

studies have shown

[8]
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comparable stability

between the unnatural

and a natural G-C

pair.

Experimental Protocols
Protocol 1: Synthesis of Oligonucleotides Containing
Isocytosine
This protocol outlines the general steps for synthesizing DNA oligonucleotides containing

isocytosine using automated solid-phase phosphoramidite chemistry.

Materials:

DNA synthesizer

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

Standard DNA phosphoramidites (dA, dG, dC, dT)

Isocytosine phosphoramidite (appropriately protected)

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

Capping reagents (e.g., acetic anhydride and N-methylimidazole)

Oxidizing solution (e.g., iodine/water/pyridine)

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Acetonitrile (anhydrous)

Procedure:
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Preparation: Ensure all reagents are fresh and anhydrous. Install the phosphoramidites and

other reagents on the DNA synthesizer according to the manufacturer's instructions.

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer,

specifying the position(s) for isocytosine incorporation.

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated

steps for each nucleotide addition: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting

group is removed from the support-bound nucleoside by treatment with the deblocking

solution. b. Coupling: The isocytosine phosphoramidite (or a standard phosphoramidite) is

activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing

oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the

capping reagents to prevent the formation of deletion mutations. d. Oxidation: The unstable

phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing

solution.

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved

from the CPG support and the protecting groups on the nucleobases and phosphate

backbone are removed by incubation in concentrated ammonium hydroxide at elevated

temperature (e.g., 55°C for 8-12 hours).

Purification: The synthesized oligonucleotide is purified, typically by reverse-phase HPLC or

polyacrylamide gel electrophoresis (PAGE).

Protocol 2: PCR Amplification of DNA Containing the iC-
iG Unnatural Base Pair
This protocol provides a starting point for the PCR amplification of a DNA template containing

one or more iC-iG base pairs. Optimization may be required depending on the template

sequence and the specific DNA polymerase used.

Materials:

DNA template containing the iC-iG pair

Forward and reverse PCR primers
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High-fidelity, thermostable DNA polymerase with 3'→5' exonuclease activity (e.g., Vent® or

Deep Vent® DNA polymerase)

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

Isocytidine triphosphate (d-iCTP)

Isoguanosine triphosphate (d-iGTP)

PCR buffer supplied with the polymerase

Nuclease-free water

Reaction Setup (for a 50 µL reaction):

Component Final Concentration

10X PCR Buffer 1X

dNTP mix (dATP, dGTP, dCTP, dTTP) 200 µM each

d-iCTP 100-200 µM

d-iGTP 100-200 µM

Forward Primer 0.5 µM

Reverse Primer 0.5 µM

DNA Template 1-10 ng

DNA Polymerase 1-2 units

Nuclease-free water to 50 µL

Thermocycling Conditions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Temperature Time Cycles

Initial Denaturation 95°C 2-5 min 1

Denaturation 95°C 30 sec 30-35

Annealing 55-65°C* 30 sec

Extension 72°C 1 min/kb

Final Extension 72°C 5-10 min 1

Hold 4°C ∞

* The annealing temperature should be optimized based on the melting temperature of the

primers.

Notes:

The fidelity of incorporating the unnatural base pair can be sensitive to the DNA polymerase

used. Polymerases with proofreading activity are generally recommended.

Some protocols suggest the substitution of dTTP with 2-thiothymidine triphosphate to

improve the selectivity of the iC-iG pairing.[7]

Protocol 3: In Vitro Transcription of DNA Containing the
iC-iG Unnatural Base Pair
This protocol describes the synthesis of RNA containing isocytosine and isoguanine from a

DNA template using T7 RNA polymerase.

Materials:

Linearized DNA template containing a T7 promoter and the iC-iG pair(s)

T7 RNA polymerase

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

Isocytidine triphosphate (iCTP)
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Isoguanosine triphosphate (iGTP)

Transcription buffer (supplied with the polymerase)

RNase inhibitor

DNase I (RNase-free)

Nuclease-free water

Reaction Setup (for a 20 µL reaction):

Component Final Concentration

10X Transcription Buffer 1X

ATP, GTP, CTP, UTP 2 mM each

iCTP 1-2 mM

iGTP 1-2 mM

Linearized DNA Template 0.5-1 µg

T7 RNA Polymerase 20-40 units

RNase Inhibitor 20 units

Nuclease-free water to 20 µL

Procedure:

Reaction Assembly: Assemble the reaction on ice in the order listed.

Incubation: Incubate the reaction at 37°C for 2-4 hours.

DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes

to digest the DNA template.

RNA Purification: Purify the transcribed RNA using a suitable method, such as

phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA
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purification kit.

Analysis: Analyze the integrity and quantity of the synthesized RNA using denaturing PAGE

and UV-Vis spectrophotometry.
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Caption: Experimental workflow for the synthesis and application of isocytosine-containing

oligonucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Thermal stability of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

3. promega.com [promega.com]

4. An unnatural base pair system for efficient PCR amplification and functionalization of DNA
molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b114539?utm_src=pdf-body-img
https://www.benchchem.com/product/b114539?utm_src=pdf-custom-synthesis
https://www.researchgate.net/profile/Thomas-Labean/publication/266349765_Increasing_the_Thermal_Stability_of_Self-Assembling_DNA_Nanostructures_by_Incorporation_of_isoGisoC_Base_Pairs/links/56cf1f0f08ae4d8d649f9ae8/Increasing-the-Thermal-Stability-of-Self-Assembling-DNA-Nanostructures-by-Incorporation-of-isoG-isoC-Base-Pairs.pdf
https://pubmed.ncbi.nlm.nih.gov/9649614/
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/riboprobe-in-vitro-transcription-systems-protocol.pdf?rev=e55d23772cdd4302bdeb9c702e6c538b
https://pubmed.ncbi.nlm.nih.gov/19073696/
https://pubmed.ncbi.nlm.nih.gov/19073696/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Highly specific unnatural base pair systems as a third base pair for PCR amplification -
PMC [pmc.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

7. academic.oup.com [academic.oup.com]

8. acs.figshare.com [acs.figshare.com]

To cite this document: BenchChem. [Applications of Isocytosine in Synthetic Biology: A
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114539#applications-of-isocytosine-in-synthetic-
biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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